molecular formula C8H7F2NO3 B1429960 2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid CAS No. 1423032-74-9

2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Cat. No.: B1429960
CAS No.: 1423032-74-9
M. Wt: 203.14 g/mol
InChI Key: KTBYCMVQEFPSEY-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a fluorinated pyridine derivative characterized by a difluoroethoxy substituent at position 2 and a carboxylic acid group at position 3 of the pyridine ring.

  • Molecular Formula: C₈H₇F₂NO₃
  • SMILES: C1=C(C=NC=C1OCC(F)F)C(=O)O
  • InChIKey: PNBVXEXBHVLQOZ-UHFFFAOYSA-N

The difluoroethoxy group enhances electronegativity and lipophilicity, while the carboxylic acid moiety contributes to hydrogen-bonding capacity and acidity. Such structural attributes make this compound relevant in medicinal chemistry and material science, though specific applications require further investigation.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-6(10)4-14-7-5(8(12)13)2-1-3-11-7/h1-3,6H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBYCMVQEFPSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of 2,2-difluoroethanol with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical assays and drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Fluoroalkoxy Variants

(a) 5-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid ()
  • Structure : Difluoroethoxy group at position 5, carboxylic acid at position 3.
  • Key Differences : Positional isomerism alters electronic distribution and steric effects. The 5-substituted derivative may exhibit distinct solubility and reactivity compared to the 2-substituted target compound.
  • Molecular Formula: C₈H₇F₂NO₃ (identical to the target compound).
(b) 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile (BP 5200, )
  • Structure : Trifluoroethoxy at position 2, carbonitrile at position 3.
  • Key Differences :
    • Increased fluorine content (trifluoro vs. difluoro) enhances electronegativity and metabolic stability.
    • Carbonitrile group reduces acidity compared to carboxylic acid, altering interaction profiles.
  • Molecular Formula : C₈H₅F₃N₂O .
(c) 2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic Acid ()
  • Structure : Ethoxy group at position 2, trifluoromethyl at position 6, carboxylic acid at position 3.
  • Key Differences :
    • Ethoxy group is less electronegative than difluoroethoxy, reducing lipophilicity.
    • Trifluoromethyl at position 6 introduces steric bulk and electron-withdrawing effects.
  • Molecular Formula: C₉H₈F₃NO₃ .

Halogenated and Aromatic Derivatives

(a) 2-Chloro-5-(2-fluoro-3-methoxyphenyl)-3-pyridinecarboxylic Acid ()
  • Structure : Chlorine at position 2, fluoromethoxyphenyl at position 5, carboxylic acid at position 3.
  • Chlorine and fluorine atoms increase halogen-bonding capacity.
  • Molecular Formula: C₁₃H₉ClFNO₃ .
(b) 2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic Acid ()
  • Structure: Amino-linked chlorophenyl group at position 2, carboxylic acid at position 3.
  • Key Differences: Aromatic amino linker introduces hydrogen-bonding and charge-transfer interactions. Trifluoromethyl group enhances hydrophobicity.
  • Molecular Formula : C₁₃H₉ClF₃N₂O₂ .

Ketone and Heterocyclic Modifications

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic Acid ()
  • Structure : Trifluoroethyl group at position 1, ketone at position 2, carboxylic acid at position 3.
  • Key Differences :
    • Ketone introduces a planar, conjugated system, affecting electronic delocalization.
    • Dihydropyridine ring reduces aromaticity, altering reactivity.
  • Molecular Formula: C₈H₆F₃NO₃ .

Structural and Functional Implications

Electronic Effects

  • Fluorinated Substituents : Difluoroethoxy and trifluoroethoxy groups increase electron-withdrawing effects, lowering pKa of the carboxylic acid and enhancing metabolic resistance.
  • Positional Isomerism : Substituent placement (e.g., 2 vs. 5 on pyridine) modifies steric hindrance and dipole moments, impacting solubility and crystal packing .

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl and trifluoroethoxy groups (e.g., ) increase logP compared to difluoroethoxy analogs.
  • Acidity : Carboxylic acid derivatives (e.g., ) exhibit lower pKa values (~2–4) compared to carbonitrile or ester analogs.

Biological Activity

2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide an overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula for this compound is C10_{10}H8_{8}F2_2N1_{1}O3_{3}, with a molecular weight of approximately 203.14 g/mol. The compound features a pyridine ring substituted with a carboxylic acid at the 3-position and a difluoroethoxy group at the 2-position. This configuration enhances its polarity and potential reactivity, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The difluoroethoxy group may enhance binding affinity and selectivity towards specific proteins, potentially modulating several biological pathways. Preliminary studies suggest that this compound could act as an anti-inflammatory or antimicrobial agent by inhibiting specific enzymatic activities or receptor interactions .

In Vitro Studies

In vitro studies have indicated that this compound exhibits significant biological activity against various cell lines. For instance, it has shown promise in inhibiting the growth of certain cancer cell lines through apoptosis induction mechanisms. The compound's efficacy appears to correlate with its ability to modulate signaling pathways involved in cell proliferation and survival .

Pharmacological Profiles

A comparative analysis of pharmacological profiles reveals that similar compounds exhibit varied biological activities. For example:

Compound NameBiological ActivityMechanism
5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acidAntimicrobial, anti-inflammatoryEnzyme inhibition
6-(2,2-Difluoroethoxy)pyridine-3-carbonitrileAnticancerApoptosis induction
6-(2,2-Difluoroethoxy)pyridine-3-carboxylic acidPotential anti-inflammatoryReceptor modulation

These comparisons highlight the potential for this compound to serve as a lead compound in drug discovery efforts targeting similar pathways .

Case Studies

  • Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of pyridine derivatives found that compounds similar to this compound significantly reduced pro-inflammatory cytokine production in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Activity : Research on the antimicrobial effects of pyridine carboxylic acids indicated that derivatives containing difluoroethyl groups exhibited enhanced activity against Gram-positive bacteria. This positions this compound as a candidate for further exploration in antimicrobial drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid
Reactant of Route 2
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2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.